Product packaging for O-Methyl methylcarbamothioate(Cat. No.:CAS No. 14128-35-9)

O-Methyl methylcarbamothioate

Cat. No.: B12682562
CAS No.: 14128-35-9
M. Wt: 105.16 g/mol
InChI Key: MBFXKQNDKGMHIY-UHFFFAOYSA-N
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Description

O-Methyl methylcarbamothioate is a useful research compound. Its molecular formula is C3H7NOS and its molecular weight is 105.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NOS B12682562 O-Methyl methylcarbamothioate CAS No. 14128-35-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14128-35-9

Molecular Formula

C3H7NOS

Molecular Weight

105.16 g/mol

IUPAC Name

O-methyl N-methylcarbamothioate

InChI

InChI=1S/C3H7NOS/c1-4-3(6)5-2/h1-2H3,(H,4,6)

InChI Key

MBFXKQNDKGMHIY-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)OC

Origin of Product

United States

Contextualization of Carbamothioate Chemistry Within Organic Synthesis

Carbamothioates are a significant class of organosulfur compounds characterized by a carbamate (B1207046) core where one of the oxygen atoms is replaced by a sulfur atom. chemrevlett.com This substitution gives rise to two isomeric forms: O-carbamothioates (thionocarbamates) and S-carbamothioates (thiocarbamates). The versatility of the carbamothioate functional group makes it a valuable intermediate in organic synthesis. chemrevlett.comsolubilityofthings.com

Numerous synthetic routes to carbamothioates have been developed. Common methods include the reaction of chlorothioformates with amines, the interaction of isothiocyanates with alcohols, and the condensation of xanthate esters with amines. nih.govbeilstein-journals.org More recent methodologies focus on developing more efficient, one-pot syntheses to avoid the use of less stable or toxic reagents like chlorothioformates and stannates. nih.govbeilstein-journals.orgresearchgate.net For instance, a facile protocol for synthesizing carbamothioates involves the reaction of arylmethyl isocyanides with S-methyl xanthate esters in the presence of sodium hydride. nih.gov

In synthetic chemistry, carbamothioates serve as key precursors for a variety of other important molecules. They are used in the generation of isothiocyanates and asymmetric thioureas. nih.gov Furthermore, the carbamothioate moiety can be found in more complex cyclic structures like thiazolidines and thiaoxazines. nih.gov Recent research has also demonstrated their utility in radical reactions. For example, N-acyl carbamothioates derived from alcohols can act as radical precursors for deoxygenative alkylation reactions under visible-light photoredox catalysis, enabling the formation of new carbon-carbon bonds. acs.org

Interdisciplinary Significance in Contemporary Chemical Sciences Research

The unique structural features of carbamothioates, including O-Methyl methylcarbamothioate and its analogues, have drawn attention from various fields beyond traditional organic synthesis. Their applications are found in medicinal chemistry, agricultural science, and materials science.

In the pharmaceutical and agrochemical sectors, compounds containing the carbamothioate scaffold are investigated for a range of biological activities. chemrevlett.com While specific applications for this compound are not extensively detailed in publicly available research, related structures like O-Nonyl Methylaminomethanethioate and O-Dodecyl methylthiocarbamate have been evaluated for their potential in cancer research, as indicated by their inclusion in the NCI-60 screen, a panel of 60 human cancer cell lines used by the National Cancer Institute. ontosight.aiontosight.ai Carbamates and organophosphates, a related class of compounds, are widely recognized for their role as acetylcholinesterase inhibitors, a mechanism that is the basis for their use as pesticides. researchgate.net

In materials science, the interest in carbamothioates is growing. Thionocarbamates are utilized as collectors in the flotation processes for sulfide (B99878) mineral extraction, particularly for copper ores. mdpi.com Recent innovations include the development of novel scavengers for precious metals based on polymer chains functionalized with carbamothioate moieties. For example, a cellulose (B213188) filter paper modified with N-methyl-2-hydroxyethylcarbamothioate groups has been synthesized to selectively recover precious metals from electronic waste leachates. acs.org The synthesis of polythiourethanes, which have applications as high refractive index optical materials, often involves the addition of thiols to isocyanates, a fundamental reaction in carbamothioate chemistry. researchgate.net

Overview of Current Research Trajectories and Gaps for O Methyl Methylcarbamothioate

Classical Synthesis Approaches for Carbamothioate Formation

Historically, the synthesis of carbamothioates has relied on several fundamental reactions. One common method involves the reaction of an isothiocyanate with an alcohol. For instance, the reaction of 3,5-dichlorophenyl isothiocyanate with methanol (B129727) would be a classical route to the corresponding O-methyl carbamothioate. Another established approach is the direct methylation of a carbamothioate nitrogen to introduce the N-methyl group. smolecule.com

Alternative classical routes employ activated intermediates such as thiocarbonylimidazolides. smolecule.com These methods, while foundational, can be limited by factors such as the availability of starting materials, reaction conditions, and sometimes moderate yields. A common preparation of related dithiocarbonates involves the reaction of potassium O-ethyl carbonodithioate with benzyl (B1604629) halides through nucleophilic substitution.

Modern Catalytic and Non-Catalytic Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have introduced more efficient and selective methods for carbamothioate synthesis. These include both catalytic and non-catalytic approaches that offer improvements in yield, reaction time, and substrate scope.

Catalytic Methods:

Transition-metal catalysis has emerged as a powerful tool. For example, nickel-catalyzed additions of aryl boroxines to sulfinylamines have been developed for the synthesis of related sulfur-nitrogen bonds. thieme-connect.de Copper-catalyzed reactions have also been employed in the synthesis of N-acyl sulfenamides. thieme-connect.de While not directly synthesizing this compound, these catalytic systems showcase the potential for metal-catalyzed cross-coupling reactions to form the core carbamothioate structure.

Boron Lewis acid catalysis has been shown to be effective in the intermolecular carboacyloxylation of ynamides with esters, providing access to fully substituted enol esters. rsc.org This highlights the potential of Lewis acid catalysis in activating substrates for carbamothioate formation.

Non-Catalytic Methods:

Modern non-catalytic strategies often focus on creating highly reactive intermediates or utilizing microwave irradiation to accelerate reactions. A one-pot reaction of carbonylimidazolide in water with a nucleophile provides a general method for preparing carbamates and thiocarbamates without needing an inert atmosphere. organic-chemistry.org Another approach involves the in-situ generation of isocyanates from carbamic acid intermediates, which can then be trapped by thiols to form thiocarbamates. organic-chemistry.org

Microwave-assisted synthesis has been shown to be a green and efficient method for producing related compounds, such as fatty acid alkanolamides, with high conversion rates in short reaction times without a catalyst. rasayanjournal.co.in This technology could potentially be applied to the synthesis of this compound to improve efficiency.

Method Key Features Potential Advantages
Classical Alkylation Simple, suitable for small-scale synthesis. Simplicity of procedure.
NCP-Mediated Route Good for substrates sensitive to alkyl halides. Higher selectivity, reduced side reactions.
Industrial Flow Systems Maximizes throughput and yield. High efficiency for large-scale production.
Metal-Catalyzed Cross-Coupling Utilizes transition metals like Ni or Cu. thieme-connect.deHigh efficiency and functional group tolerance. thieme-connect.de
Microwave-Assisted Synthesis Employs microwave irradiation to accelerate reactions. rasayanjournal.co.inReduced reaction times, high yields, catalyst-free. rasayanjournal.co.in

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of this compound synthesis, these principles can be applied in several ways.

One key principle is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic methods, such as the boron Lewis acid-catalyzed synthesis of enol esters, are often highly atom-economical. rsc.org

The use of safer solvents and auxiliaries is another crucial aspect. nih.gov Research into using water or ionic liquids as reaction media is a significant area of green chemistry. nih.govliv.ac.uk For instance, a one-pot reaction for preparing carbamates and thiocarbamates has been developed in water. organic-chemistry.org

Energy efficiency is also a primary consideration. acs.org Microwave-assisted synthesis and flow chemistry are technologies that can significantly reduce energy consumption compared to traditional heating methods. rasayanjournal.co.invapourtec.com Photochemistry and electrochemistry also offer greener alternatives by using photons and electrons to drive reactions, often under mild conditions. vapourtec.com

Finally, the use of renewable feedstocks is a long-term goal. While not yet standard for this compound synthesis, research into producing chemicals from biomass is a growing field. researchgate.net

This compound as a Reactive Intermediate in Complex Molecule Construction

This compound can serve as a valuable reactive intermediate in the synthesis of more complex molecules. uomustansiriyah.edu.iquoanbar.edu.iq A reactive intermediate is a short-lived, high-energy, and highly reactive molecule that is quickly converted into a more stable molecule during a chemical reaction. uomustansiriyah.edu.iquoanbar.edu.iq The carbamothioate functional group is known for its versatility in synthesis, allowing for the creation of various derivatives. solubilityofthings.com

For example, S-methyl N-methylcarbamothioate has been used in the synthesis of methyl urea (B33335) compounds, which are key components in the development of potent and selective small molecule inhibitors for therapeutic targets. nih.govacs.org In this context, the carbamothioate acts as a building block, providing a specific functional group that can be further modified to achieve the desired biological activity.

Nucleophilic Substitution Reactions Involving the Carbamothioate Moiety

The carbamothioate moiety is a key functional group that participates in various chemical transformations, including nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom of the thiocarbonyl group (C=S). The reactivity of the carbamothioate is influenced by the nature of the substituents on the oxygen and nitrogen atoms, as well as the attacking nucleophile.

Nucleophilic substitution reactions are a fundamental class of organic reactions where a nucleophile, an electron-rich species, replaces a leaving group in a molecule. byjus.com The molecule on which the substitution occurs is referred to as the substrate. byjus.com The leaving group departs with its electron pair. byjus.com The strength of the nucleophile, its nucleophilicity, and the ability of the leaving group to depart are critical factors influencing the reaction rate. byjus.com Weaker bases are generally better leaving groups. byjus.com

In the context of this compound, the thiocarbonyl carbon is the primary site for nucleophilic attack. The reaction can proceed through different mechanisms, such as the bimolecular nucleophilic substitution (SN2) mechanism. byjus.comlibretexts.org The SN2 mechanism is sensitive to steric hindrance around the reaction center. byjus.com

Studies have shown that the reaction of arylmethyl isocyanides with S-methyl xanthate esters can lead to the formation of carbamothioates. beilstein-journals.orgresearchgate.netbeilstein-journals.org This reaction proceeds through a series of steps involving nucleophilic addition to the thiocarbonyl group. beilstein-journals.org The isocyanide carbon can act as an electrophile in reactions with nucleophiles like a hydride. beilstein-journals.org

Addition-Detachment Pathways and Related Reaction Kinetics

The reactions of carbamothioates often proceed through addition-detachment pathways. In this mechanism, the nucleophile first adds to the thiocarbonyl group, forming a tetrahedral intermediate. This intermediate then eliminates a leaving group to form the final product.

A proposed mechanism for the formation of carbamothioates from the reaction of arylmethyl isocyanides and xanthate esters involves an initial nucleophilic addition of a hydride to the isocyanide carbon, forming an anion. beilstein-journals.org This anion then undergoes nucleophilic addition to the thiocarbonyl moiety of the xanthate to generate a tetrahedral intermediate. beilstein-journals.org Subsequent elimination of a thiomethyl group leads to another intermediate, which upon hydrolysis, yields the carbamothioate product. beilstein-journals.org

The kinetics of these reactions are influenced by several factors, including the nature of the solvent and the presence of catalysts. For example, the use of polar aprotic solvents like dimethylformamide (DMF) can enhance the rates of SN2 reactions. byjus.com

Kinetic studies on the gas-phase reactions of hydroxyl radicals with a series of methyl esters have been conducted to determine rate constants and derive Arrhenius expressions. nih.gov While not directly on this compound, these studies provide a framework for understanding the kinetics of related compounds.

ReactionRate Constant (k) at Room Temperature (cm³ molecule⁻¹ s⁻¹)Arrhenius Expression (cm³ molecule⁻¹ s⁻¹)
OH + Methyl Propionate(0.83 ± 0.09) × 10⁻¹²k₁ = (1.45 ± 0.42) × 10⁻¹² exp[-(148 ± 86)/T]
OH + Methyl Butyrate(3.30 ± 0.25) × 10⁻¹²k₂ = (0.96 ± 0.29) × 10⁻¹² exp[(380 ± 91)/T]
OH + Methyl Valerate(4.83 ± 0.55) × 10⁻¹²k₃ = (1.37 ± 0.64) × 10⁻¹² exp[(401 ± 142)/T]
OH + Methyl Caproate(7.15 ± 0.70) × 10⁻¹²k₄ = (2.46 ± 1.04) × 10⁻¹² exp[(326 ± 130)/T]

Data from Kinetic Studies of OH Reactions with a Series of Methyl Esters. nih.gov

Intramolecular Rearrangements and Tautomerism Studies in Carbamothioate Systems

Carbamothioate systems can undergo intramolecular rearrangements, a notable example being the Newman-Kwart rearrangement. This thermal rearrangement involves the migration of the aryl group from the oxygen atom to the sulfur atom in O-aryl thiocarbamates to form S-aryl thiocarbamates. While not directly involving this compound, this rearrangement is a characteristic reaction of related carbamothioate structures. researchgate.net

Tautomerism is another important phenomenon observed in carbamothioate systems. scribd.combyjus.com Tautomers are isomers of a chemical compound that readily interconvert. byjus.com This process commonly involves the migration of a hydrogen atom. pressbooks.pub In carbamothioates, thione-thiol tautomerism can occur, where the thione form (C=S) is in equilibrium with the thiol form (C-SH). The position of this equilibrium is influenced by factors such as solvent and temperature.

The existence of rotamers (conformational isomers that arise from restricted rotation about a single bond) has been observed in carbamothioates due to the partial double bond character of the C-N bond. researchgate.net This can lead to the presence of cis and trans isomers. researchgate.net

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is crucial for understanding the detailed mechanism of a chemical reaction. youtube.com Reactive intermediates are short-lived, high-energy molecules that are formed during a reaction and quickly convert to a more stable species. uomustansiriyah.edu.iq Examples of reactive intermediates include carbocations, carbanions, and free radicals. uomustansiriyah.edu.iq

In the study of carbamothioate reactions, computational methods like Density Functional Theory (DFT) are often employed to investigate the structures and energies of intermediates and transition states. beilstein-journals.orgresearchgate.net For the reaction of arylmethyl isocyanides with xanthate esters, DFT calculations have been used to propose a multi-step mechanism involving several intermediates and transition states. beilstein-journals.orgnih.gov The calculations help in determining the most probable reaction pathway by comparing the activation energies of different possible routes. beilstein-journals.org

Transition states represent the highest energy point along the reaction coordinate between reactants and products. youtube.com They are transient structures with partial bonds and cannot be isolated. youtube.com The structure of a transition state can be inferred from the structures of the starting materials, intermediates, and products. youtube.com For the formation of carbamothioates from isocyanides and xanthates, the transition states for the hydride addition, nucleophilic attack on the thiocarbonyl group, and elimination of the thiomethyl group have been computationally characterized. beilstein-journals.orgnih.gov

Computational Chemistry and Quantum Mechanical Analyses of O Methyl Methylcarbamothioate

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the molecular structure and chemical reactivity of compounds like O-Methyl methylcarbamothioate. nih.gov DFT methods, such as Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP), are employed to fully optimize the molecule's geometry, providing insights into bond lengths, bond angles, and dihedral angles. nih.gov Such calculations are foundational for understanding the three-dimensional arrangement of atoms in the molecule. dntb.gov.ua

Beyond structural determination, DFT is extensively used to predict chemical reactivity through the calculation of various molecular properties. nih.govdntb.gov.ua Frontier Molecular Orbital (FMO) analysis is a key component, where the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. dntb.gov.uachemrevlett.com The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) studies are also conducted using DFT to analyze the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). dntb.gov.uachemrevlett.com This information is crucial for predicting how the molecule will interact with other chemical species. Furthermore, DFT allows for the calculation of global reactivity descriptors, which quantify different aspects of a molecule's reactivity. chemrevlett.com These descriptors, derived from the energies of frontier orbitals, provide a quantitative basis for comparing the reactivity of different molecules. nih.govchemrevlett.com

Table 1: Representative Global Reactivity Descriptors Calculated via DFT This table contains illustrative data typical of DFT calculations for organic molecules.

DescriptorSymbolFormulaIllustrative Value
HOMO EnergyEHOMO--6.5 eV
LUMO EnergyELUMO--0.8 eV
Energy GapΔEELUMO - EHOMO5.7 eV
Ionization PotentialI-EHOMO6.5 eV
Electron AffinityA-ELUMO0.8 eV
Chemical Hardnessη(I - A) / 22.85 eV
Electronic Chemical Potentialμ-(I + A) / 2-3.65 eV
Electrophilicity Indexωμ2 / (2η)2.34 eV

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations provide a foundational understanding of the electronic structure and energetics of this compound. nih.gov These methods solve the time-independent Schrödinger equation to determine the states and properties of electrons within the molecule. nih.govaps.org A primary output of these calculations is the relative energy between different chemical states, which is crucial for understanding molecular stability and behavior. nih.gov

Several key energetic properties can be calculated to characterize the molecule. These include ionization energies (the energy required to remove an electron) and electron affinities (the energy released when an electron is added). nih.gov Other important properties are bond dissociation energies, which quantify the strength of chemical bonds, and conformational relative energies, which describe the energy differences between various spatial arrangements (conformers) of the molecule. nih.gov

The accuracy of these calculations depends on the chosen theoretical method and basis set. chemrevlett.com Methods like MP2 (Møller–Plesset perturbation theory of the second order) and various DFT functionals are often used in conjunction with basis sets like 6-311+G(d,p) to achieve a balance between computational cost and accuracy. chemrevlett.com By calculating these fundamental electronic and energetic properties, researchers can predict the molecule's stability, its propensity to donate or accept electrons, and the energy required to break its chemical bonds. nih.gov

Table 2: Key Energetic Properties from Quantum Chemical Calculations This table presents a selection of energetic parameters that can be determined through quantum chemical calculations, with hypothetical values for illustrative purposes.

PropertyDescriptionIllustrative Value (kcal/mol)
Atomization EnergyEnergy required to break the molecule into its constituent atoms.1550
Proton AffinityThe negative of the enthalpy change for the gas-phase reaction with a proton.210
Bond Dissociation Energy (C-S)Energy required to break the Carbon-Sulfur bond homolytically.75
Bond Dissociation Energy (N-C)Energy required to break the Nitrogen-Carbon bond homolytically.85
Relative Conformational EnergyEnergy difference between the most stable and a higher-energy conformer.2.5

Molecular Dynamics Simulations for Conformational Analysis of Carbamothioates

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For flexible molecules like carbamothioates, MD simulations are invaluable for performing conformational analysis, which involves identifying the different spatial arrangements the molecule can adopt and the transitions between them. nih.govresearchgate.net By generating a large ensemble of molecular structures, MD simulations sample the accessible conformational space of a molecule. nih.gov

The simulation process involves calculating the forces between atoms using a force field and then using these forces to numerically solve Newton's equations of motion. researchgate.net This generates a trajectory that describes how the positions and velocities of the atoms in the molecule evolve over time. Analysis of this trajectory can reveal recurring conformations, the relative populations of different conformers, and the dynamic transitions between them. nih.govmdpi.com

Prediction of Organic Reaction Pathways and Transition States using Heuristic Quantum Chemistry

Predicting the feasible pathways of an organic reaction is a computationally intensive task due to the vastness of the potential energy surface (PES) that must be explored. nih.gov Heuristically-Aided Quantum Chemistry (HAQC) is an approach that combines the accuracy of quantum chemical methods with chemical heuristics—simple, experience-based rules—to guide the exploration of the PES more efficiently. nih.govchemrxiv.org This method aims to identify reaction paths that are not only plausible according to the empirical rules of organic chemistry but also kinetically feasible under specific reaction conditions. chemrxiv.org

The process involves using chemical intuition, often encoded into algorithms, to propose potential reaction steps, such as bond formations or breakages. arxiv.org Quantum chemistry calculations are then used to optimize the structures of reactants, products, and, crucially, the transition states that connect them. nih.gov The transition state is a first-order saddle point on the potential energy surface and represents the energy maximum along the reaction coordinate. nih.gov Locating these transition states and calculating their energies is key to determining the activation energy and, consequently, the rate of a reaction.

For a molecule like this compound, this approach could be used to predict its decomposition pathways, its reactions with nucleophiles or electrophiles, or its rearrangement mechanisms. nih.govchemrxiv.org By applying heuristic kinetic criteria, the HAQC method can sift through numerous potential pathways to predict the most likely chemical transformations, offering valuable insights for synthetic chemistry and mechanism elucidation. chemrxiv.org

Advanced Spectroscopic Characterization Techniques for O Methyl Methylcarbamothioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. jchps.com For O-Methyl methylcarbamothioate (CH₃NHC(S)OCH₃), ¹H NMR and ¹³C NMR are fundamental in confirming the connectivity and chemical environment of each atom. uobasrah.edu.iq

¹H NMR Spectroscopy The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different types of protons: those on the N-methyl group, the O-methyl group, and the amine proton.

N-H Proton: This proton typically appears as a broad signal due to quadrupole broadening and chemical exchange. It would be expected to couple with the protons of the N-methyl group, resulting in a quartet.

O-CH₃ Protons: The three protons of the O-methyl group are chemically equivalent and are not coupled to any other protons, thus they are expected to produce a sharp singlet.

N-CH₃ Protons: The three protons of the N-methyl group are coupled to the single N-H proton, which should split their signal into a doublet.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Three distinct signals are anticipated for this compound:

Thiocarbonyl Carbon (C=S): This carbon is significantly deshielded and is expected to resonate at a very low field (far downfield) in the spectrum.

O-CH₃ Carbon: The carbon of the O-methyl group will appear at a chemical shift typical for carbons single-bonded to an oxygen atom.

N-CH₃ Carbon: The carbon of the N-methyl group will resonate at a characteristic chemical shift for carbons attached to a nitrogen atom.

The combination of these 1D NMR techniques, potentially supplemented by 2D NMR experiments like HSQC and HMBC, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Group Predicted Chemical Shift (δ, ppm) Splitting Pattern
¹HN-H5.0 - 8.0Broad Quartet
¹HO-CH₃3.8 - 4.2Singlet
¹HN-CH₃2.8 - 3.2Doublet
¹³CC=S180 - 200-
¹³CO-CH₃55 - 65-
¹³CN-CH₃25 - 35-

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mdpi.com The vibrational spectrum is a unique fingerprint of a molecule, revealing the presence of specific functional groups. wiley.com For this compound, these techniques are used to identify the characteristic vibrations of its key structural features.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule as it undergoes a transition to a higher vibrational state. msu.edu A key requirement for a vibration to be IR active is a change in the dipole moment of the molecule during the vibration. wiley.com

N-H Stretch: A prominent absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond.

C-H Stretch: Absorption bands from the stretching of the methyl C-H bonds will appear in the 2850-3000 cm⁻¹ region.

C=S Stretch (Thiocarbonyl): The thiocarbonyl group has a characteristic stretching vibration that is weaker than the C=O stretch in carbamates. It is typically found in the 1050-1250 cm⁻¹ range. Its exact position can be influenced by coupling with other vibrations.

C-N Stretch: The stretching vibration of the C-N bond is expected to appear in the 1200-1350 cm⁻¹ region.

C-O Stretch: The C-O single bond stretching vibration will likely produce a strong band in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy Raman spectroscopy involves the inelastic scattering of monochromatic light. A vibration is Raman active if there is a change in the polarizability of the molecule. mdpi.com The C=S bond, due to its polarizable nature, is expected to show a strong signal in the Raman spectrum, which can be highly useful for identification. researchgate.net Similarly, the symmetric vibrations of the methyl groups are typically strong in Raman spectra.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch-NH3300 - 3500 (Medium-Strong)Weak
C-H Stretch-CH₃2850 - 3000 (Medium-Strong)Strong
C=S Stretch>C=S1050 - 1250 (Medium)Strong
C-N Stretch-C-N1200 - 1350 (Medium)Medium
C-O Stretch-C-O1000 - 1300 (Strong)Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. shu.ac.uk The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org

For this compound, the primary chromophore (light-absorbing group) is the thiocarbonyl group (C=S). The presence of non-bonding electrons (n) on the sulfur and nitrogen atoms, and pi electrons (π) in the C=S double bond, allows for specific electronic transitions. shu.ac.uk

n → π* Transitions: An electron from a non-bonding orbital (on the sulfur atom) is promoted to an anti-bonding π* orbital of the thiocarbonyl group. These transitions are typically of lower energy, meaning they occur at longer wavelengths (λmax), but have a low molar absorptivity (ε). shu.ac.ukpharmatutor.org

π → π* Transitions: An electron from a bonding π orbital of the C=S bond is excited to an anti-bonding π* orbital. These transitions are of higher energy (occur at shorter wavelengths) and are generally much more intense (higher molar absorptivity) than n → π* transitions. shu.ac.ukpharmatutor.org

UV-Vis spectroscopy is also a powerful tool for the quantitative analysis of this compound in solution. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance at λmax, the concentration of the compound can be accurately determined.

Table 3: Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Expected λmax Region (nm) Relative Intensity (Molar Absorptivity, ε)
n → πNon-bonding (S) → π (C=S)350 - 450Low
π → ππ (C=S) → π (C=S)250 - 300High

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. whitman.edu

For this compound (C₃H₇NOS), the exact molecular weight is 105.0248, so the molecular ion peak [M]⁺• would be observed at m/z 105. The fragmentation of this molecular ion upon ionization (e.g., by electron impact) can proceed through several pathways, governed by the relative strengths of the chemical bonds and the stability of the resulting fragments.

Common fragmentation pathways for carbamothioates include:

Alpha-Cleavage: Cleavage of bonds adjacent to the heteroatoms (N, O, S). A significant fragmentation could be the loss of the methoxy (B1213986) radical (•OCH₃) to form an ion at m/z 74, corresponding to [CH₃NHCS]⁺.

Cleavage of Carbamate (B1207046) Bonds: The C-O and C-N bonds are susceptible to cleavage. Cleavage of the C-O bond would also yield the [CH₃NHCS]⁺ ion at m/z 74. Cleavage of the C-N bond could result in a fragment ion [CSOCH₃]⁺ at m/z 75.

Rearrangements: Hydrogen rearrangements can also occur, leading to characteristic fragment ions.

The resulting mass spectrum, with its unique pattern of molecular and fragment ions, serves as a molecular fingerprint that can be used to identify the compound.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Possible Neutral Loss
105[CH₃NHC(S)OCH₃]⁺•(Molecular Ion)
74[CH₃NHCS]⁺•OCH₃
75[CSOCH₃]⁺•NHCH₃
59[CH₃NCS]⁺•CH₃OH
44[CH₃NH]⁺••CSOCH₃
31[OCH₃]⁺•NHCSCH₃

Hyphenated Spectroscopic Techniques for Comprehensive Characterization

Hyphenated techniques combine a separation method, such as chromatography, with a spectroscopic detection method, offering enhanced analytical power for complex mixtures. nih.govchromatographytoday.com These techniques are crucial for the unambiguous identification and quantification of this compound, especially in complex matrices like environmental or biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry. ijarnd.com this compound, being a relatively small molecule, is likely volatile enough for GC analysis. The sample is vaporized and separated based on its boiling point and polarity on a GC column. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented, generating a mass spectrum that confirms its identity. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and widely used technique for the analysis of a broad range of compounds, including many carbamate pesticides. nih.gov It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. The compound is first separated by high-performance liquid chromatography (HPLC), and the eluent is then introduced into the mass spectrometer. ingenieria-analitica.com Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and sensitivity, making it the method of choice for trace-level quantification. researchgate.netresearchgate.net

Other Hyphenated Techniques: Other combinations such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Infrared (LC-IR) are also powerful tools. nih.gov LC-NMR allows for the direct acquisition of NMR spectra of compounds as they are separated by HPLC, providing definitive structural information without the need for prior isolation. researchgate.net LC-IR provides vibrational data for the separated components, aiding in functional group identification. ijarnd.com The use of multiple hyphenated techniques, such as LC-UV-MS, provides complementary data for a comprehensive characterization. researchgate.net

These hyphenated methods are essential for modern analytical workflows, enabling the rapid separation, identification, and quantification of this compound with high confidence. chromatographytoday.com

Environmental Transformation and Degradation Pathways of Carbamothioate Compounds

Hydrolytic Degradation Mechanisms in Aquatic Environments

Hydrolysis is a key abiotic degradation pathway for carbamate (B1207046) compounds in aquatic environments. The process involves the cleavage of the ester or thioester linkage, leading to the formation of less complex and often less toxic molecules. The rate of hydrolysis is significantly influenced by pH and temperature.

For carbamates, hydrolysis can proceed through different mechanisms depending on the pH of the water. In acidic conditions, the reaction is generally slow. However, under neutral to alkaline conditions, base-catalyzed hydrolysis becomes the dominant and more rapid degradation pathway. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate group.

The general mechanism for the base-catalyzed hydrolysis of a carbamothioate like O-Methyl methylcarbamothioate would likely involve the following steps:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Cleavage of the C-O bond, leading to the release of methanol (B129727) and the formation of a methylcarbamothioate anion.

The methylcarbamothioate anion would then likely protonate to form methylcarbamic acid, which is unstable and can decompose further.

Interactive Data Table: Factors Influencing Hydrolytic Degradation of Carbamates

FactorInfluence on Hydrolysis RateGeneral Observation for Carbamates
pH Increases significantly with increasing pH (alkaline conditions).Slower in acidic to neutral water, faster in alkaline water.
Temperature Increases with increasing temperature.Higher temperatures accelerate the breakdown of the compound.
Catalysts Can be catalyzed by metal ions and surfaces.The presence of certain minerals in water can enhance degradation.

Photolytic and Oxidative Degradation Processes

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for pesticides and other chemicals present in the upper layers of water bodies and on soil surfaces.

For carbamate compounds, photolysis can lead to the cleavage of various bonds within the molecule, resulting in a range of degradation products. The specific products formed depend on the wavelength of light and the presence of other substances in the environment that can act as photosensitizers.

While direct studies on the photolysis of this compound are scarce, research on related compounds offers valuable insights. For example, the photolysis of methyl isothiocyanate, a related compound, in the gas phase has a half-life of approximately 10 hours under xenon arc irradiation. rsc.org Products observed from this process include methyl isocyanate, methyl isocyanide, and various sulfur compounds. rsc.org

Oxidative degradation, often initiated by photochemically generated reactive oxygen species like hydroxyl radicals (•OH), can also contribute to the transformation of carbamates in the environment. These highly reactive species can attack different parts of the carbamate molecule, leading to its breakdown. For instance, OH radicals generated from the photolysis of methyl nitrite (B80452) can initiate the oxidation of organic compounds. copernicus.org

Biotransformation Pathways by Microorganisms in Environmental Matrices

Biotransformation, or biodegradation, by microorganisms is a primary mechanism for the degradation of many organic pollutants in soil and water. ucanr.edu Bacteria and fungi possess a wide array of enzymes that can break down complex organic molecules into simpler compounds, often using them as a source of carbon and nitrogen for their growth.

For carbamate pesticides, microbial degradation is a well-documented and significant process. nih.govresearchgate.net The initial and most common step in the biodegradation of many carbamates is the hydrolysis of the carbamate linkage by a class of enzymes called carbamate hydrolases or esterases. nih.gov This enzymatic hydrolysis is generally much faster than chemical hydrolysis under similar environmental conditions.

In the case of this compound, it is plausible that microorganisms would initially hydrolyze the compound at the carbamothioate linkage, yielding methanol and methylcarbamic acid. The resulting methylcarbamic acid is unstable and can decompose to methylamine (B109427) and carbon dioxide. These smaller molecules can then be readily utilized by a wide range of microorganisms in their metabolic pathways.

Studies on the microbial degradation of other carbamates support this proposed pathway. For example, the degradation of methomyl (B1676398) by certain bacteria involves hydrolysis to methomyl oxime and methylamine. nih.gov Similarly, the biodegradation of carbaryl (B1668338) proceeds via hydrolysis to 1-naphthol (B170400) and methylamine. primescholars.com The evidence suggests that microbial degradation is the main mechanism by which thiocarbamate herbicides disappear from soils. ucanr.edu

Interactive Data Table: Common Microbial Degradation Steps for Carbamates

Degradation StepEnzyme Class InvolvedResulting Products
Hydrolysis of Carbamate Linkage Carbamate Hydrolases, EsterasesAlcohol/Phenol + Carbamic Acid
Decomposition of Carbamic Acid SpontaneousAmine + Carbon Dioxide
Further Metabolism of Products Various Oxidases, DehydrogenasesIncorporation into microbial biomass, CO₂, H₂O

Predictive Modeling of Environmental Fate and Degradation Products

Predictive models are valuable tools for estimating the environmental fate of chemicals when experimental data is limited. nih.govresearchgate.net These models use the chemical's physical and chemical properties, along with information about the environmental compartments (e.g., soil, water, air), to predict its distribution, persistence, and potential degradation products.

For carbamates, various quantitative structure-activity relationship (QSAR) models and multimedia environmental fate models can be used. These models can estimate properties such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), which are crucial for predicting how a chemical will behave in the environment.

Predictive tools like the EAWAG Biocatalysis/Biodegradation Database and Pathway Prediction System can be used to generate plausible biodegradation pathways for organic compounds. researchgate.net For a compound like this compound, such a system would likely predict an initial hydrolysis step, as discussed in the biotransformation section.

The output of these models can be expressed as predicted environmental concentrations (PECs) in different environmental media and can help in identifying potential degradation products that may need to be monitored. researchgate.net For example, models can predict the likelihood of a compound leaching into groundwater or volatilizing into the atmosphere.

Research on Environmental Persistency and Abiotic/Biotic Degradation Rates

The environmental persistence of a chemical is a measure of how long it remains in the environment before being broken down by various degradation processes. It is often expressed as a half-life (t½), which is the time it takes for half of the initial amount of the compound to disappear.

While specific persistence data for this compound is not available, information on related compounds suggests that carbamates and thiocarbamates generally have short to moderate persistence in the environment. ucanr.edu Their degradation is influenced by a combination of abiotic and biotic factors. mdpi.com

Biotic Degradation Rates: Microbial degradation is often the most significant factor determining the persistence of carbamates in soil and water. ucanr.edu The rate of biodegradation can be influenced by soil type, organic matter content, temperature, moisture, and the presence of adapted microbial populations. For many thiocarbamate herbicides, half-lives in moist soil range from 1 to 4 weeks, indicating relatively short persistence. ucanr.edu

Interactive Data Table: General Persistence of Related Carbamate Compounds

Environmental CompartmentDominant Degradation ProcessTypical Half-Life Range
Soil Microbial DegradationDays to a few weeks
Surface Water (Neutral pH) Microbial Degradation, PhotolysisWeeks to months
Surface Water (Alkaline pH) Chemical Hydrolysis, Microbial DegradationDays to weeks

Industrial Relevance and Chemical Process Applications of O Methyl Methylcarbamothioate

Role as a Reactive Intermediate in Polymer Chemistry

Thiocarbonyl compounds, including O-thiocarbamates, are pivotal in advanced polymer science, primarily due to their utility in controlled radical polymerization techniques. Their function as reactive intermediates allows for the synthesis of polymers with well-defined structures and properties.

One of the most significant applications of thiocarbonyl compounds is in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net In this process, dithiocarbamates and related thiocarbonyl compounds act as chain transfer agents, mediating the polymerization to proceed in a living manner. rsc.orgnih.gov This allows for precise control over molecular weight and dispersity of the resulting polymers. researchgate.net The mechanism involves a degenerative chain transfer process where the thiocarbonyl group reversibly adds to a growing polymer radical, forming a dormant intermediate species. This equilibrium minimizes termination reactions and allows polymer chains to grow uniformly. rsc.org

Furthermore, cyclic thiocarbamates have been developed as monomers for radical ring-opening polymerization (rROP). digitellinc.com This process introduces cleavable thioester or thiocarbamate linkages directly into the polymer backbone. The incorporation of these weak links is a strategic approach to designing degradable polymers, which can break down under specific conditions, addressing environmental concerns associated with polymer waste. digitellinc.com The reactivity and incorporation of these cyclic monomers can be tuned by altering the N-acyl substituents, making them compatible with a range of other monomers. digitellinc.com

Applications in Specialty Chemical Manufacturing Processes

Thiocarbamates are versatile intermediates in the manufacturing of a wide array of specialty chemicals, particularly in the pharmaceutical and agrochemical sectors. researchgate.netnih.govpmcsg.com Their ability to participate in various chemical transformations makes them valuable precursors for complex, high-value molecules.

In medicinal chemistry, the thiocarbamate moiety is used as a structural element in the design and synthesis of bioactive compounds. nih.gov For instance, S-methyl N-methylcarbamothioate, an isomer of the title compound, has been used as a reagent to construct methyl urea (B33335) functionalities in the synthesis of potential cancer therapeutics. acs.org Additionally, computational studies have explored the S-methyl methylcarbamothioate functional group in lead optimization for developing new enzyme inhibitors, highlighting its importance in drug design. nih.gov The synthesis of secondary amides, which are crucial structures in pharmaceuticals, can be achieved from S-phenyl thiocarbamates and Grignard reactants, a process that is particularly effective for preparing sterically hindered amides that are difficult to synthesize via traditional methods. organic-chemistry.org

Thiocarbamates are also foundational in the agrochemical industry, serving as key intermediates for herbicides and fungicides. researchgate.netgoogle.com The Riemschneider thiocarbamate synthesis, which converts alkyl or aryl thiocyanates into thiocarbamates, is a notable method for producing these compounds. wikipedia.orgwikipedia.org

Process Optimization Strategies in Industrial-Scale Synthesis

The efficient and economical production of thiocarbamates is a key focus for industrial applications. Process optimization strategies aim to maximize yield, purity, and throughput while minimizing costs and environmental impact. Key parameters that are typically optimized include reaction temperature, pressure, time, catalyst selection, and the molar ratio of reactants. researchgate.net

The following table illustrates the optimization of a one-pot synthesis of N-dodecyl-S-methyl-thiocarbamate, showing how varying the equivalents of key reagents affects the product yield. researchgate.net

Entryp-TsCl (eq.)Pyridine (eq.)DMSO (eq.)SolventYield (%)
11.503.001.50DCM81.2
21.253.001.50DCM72.4
31.502.001.50DCM75.3
41.503.001.25DCM78.5
51.503.001.50DMC78.9

For large-scale synthesis, phase-transfer catalysis offers a robust method for preparing thiocarbamates. This technique involves reacting organic dithiocarbonates with carbamoyl (B1232498) halides in the presence of an aqueous inorganic base and a phase-transfer catalyst, which facilitates the reaction between reactants in different phases (e.g., aqueous and organic). google.com This approach can often be carried out in the absence of organic solvents, further enhancing its industrial appeal. google.com

Sustainable Manufacturing Practices and By-product Utilization

In line with the principles of green chemistry, significant efforts have been made to develop sustainable manufacturing processes for thiocarbamates. rsc.org These practices focus on reducing waste, avoiding hazardous reagents, and improving atom economy.

A major advancement in sustainable synthesis is the move away from toxic and corrosive reagents like phosgene (B1210022) and N,N-dialkylthiocarbamoyl chlorides. organic-chemistry.org Alternative, greener routes have been developed, such as using thiourea (B124793) or urea as biocompatible carbonyl or thiocarbonyl sources in deep eutectic solvents, which can act as both the catalyst and the reaction medium. rsc.org These solvents can often be recovered and reused for multiple cycles with minimal loss in activity. rsc.org Another approach involves the reaction of amines with carbon dioxide or carbon disulfide, which are readily available C1 feedstocks, to form thiocarbamates in one-pot procedures. organic-chemistry.orgorganic-chemistry.org

By-product management and utilization are also critical aspects of sustainable manufacturing. In some synthetic routes, by-products can be recovered and recycled. For example, in the synthesis of secondary amides from S-phenyl thiocarbamates, the thiophenolate leaving group can be recovered via oxidative workup as diphenyl disulfide. organic-chemistry.org This recovered material can then be reused to synthesize the S-phenyl benzenethiosulfonate reagent needed for the initial thiocarbamate synthesis, creating a closed-loop process that minimizes waste. organic-chemistry.org While some reactions may produce simple by-products like dimethyl sulfide (B99878), which has a characteristic odor, the focus of green chemistry is to design processes where by-products are either eliminated or are valuable enough to be recycled. organic-chemistry.orgresearchgate.net

Development of Analytical Methodologies and Derivatization Strategies for Carbamothioates

Chromatographic Methodologies for Quantitative and Qualitative Analysis

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of compounds in a mixture. ijair.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most widely employed methods for the analysis of carbamate (B1207046) insecticides. taylorfrancis.com The choice between HPLC and GC often depends on the specific carbamate's properties, particularly its thermal stability. taylorfrancis.com

High-Performance Liquid Chromatography (HPLC) is often the preferred technique for analyzing thermally labile compounds like many carbamate insecticides. taylorfrancis.comnih.gov The development of a robust HPLC method is a systematic process that involves several critical steps to achieve the desired separation and quantification. chromatographyonline.com

The initial stage of method development involves selecting the appropriate HPLC mode, detector, column, and mobile phases. chromatographyonline.com Reversed-phase HPLC is the most common mode used for carbamate analysis, typically employing a C18 column. chromatographyonline.comusgs.gov The mobile phase usually consists of a mixture of water (often with an acid additive like formic or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile or methanol (B129727). chromatographyonline.com

A systematic approach to method development often starts with "scouting" runs using a broad gradient (e.g., 5% to 100% organic solvent) to determine the approximate elution conditions and the complexity of the sample. chromatographyonline.com Based on these initial chromatograms, the gradient can be optimized to improve the resolution of target analytes from matrix interferences. chromatographyonline.com For quantitative analysis, parameters such as linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ) must be validated according to established guidelines. nih.gov

Detection is a crucial aspect of the analytical method. For carbamates that possess a chromophore, UV-Vis detection is a common choice. chromatographyonline.compharmasalmanac.com However, for enhanced sensitivity and selectivity, HPLC systems can be coupled with fluorescence detectors (following post-column derivatization) or mass spectrometry (MS). usgs.govchromatographyonline.com The U.S. Geological Survey, for instance, employs a method using HPLC with a photodiode-array UV detector followed by post-column derivatization to form a fluorescent product, which allows for highly sensitive and selective detection of N-methyl carbamates. usgs.gov

Table 1: Key Parameters in HPLC Method Development for Carbamothioates

Parameter Common Choices & Considerations Purpose
Chromatographic Mode Reversed-Phase Liquid Chromatography (RPLC) Suitable for separating moderately polar to nonpolar compounds like carbamothioates from aqueous matrices.
Stationary Phase (Column) C18 (octadecylsilane), C8 C18 is the most common choice, offering good retention and separation for a wide range of carbamates.
Mobile Phase Water/Acetonitrile, Water/Methanol Gradients are typically used to elute compounds with a range of polarities. chromatographyonline.com
Mobile Phase Additives Formic acid, Acetic acid, Ammonium formate Used to control pH and improve peak shape by suppressing the ionization of analytes or residual silanols on the column.
Detection UV-Vis, Photodiode Array (PDA), Fluorescence (with derivatization), Mass Spectrometry (MS) PDA provides spectral information for peak identification. Fluorescence and MS offer higher sensitivity and selectivity. usgs.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. ijair.org While it offers high resolution and sensitivity, its application to carbamate analysis is challenging due to the thermal instability of many N-methyl carbamate compounds. ijair.orgtaylorfrancis.com These compounds can degrade in the hot GC injector port, leading to inaccurate quantification and poor reproducibility. taylorfrancis.com

To circumvent thermal degradation, several strategies can be employed:

Derivatization: This is a common approach where the polar and thermally labile N-H group of the carbamate is chemically modified to form a more volatile and stable derivative prior to GC analysis. ijair.orgresearchgate.net This process is discussed in more detail in section 8.2.

Cold On-Column Injection: This technique involves introducing the liquid sample directly onto the capillary column at a low temperature, below the boiling point of the solvent. The oven temperature is then gradually increased to volatilize the analytes. This approach minimizes the risk of thermal decomposition that can occur in a hot injector. researchgate.net

Programmable Temperature Vaporizer (PTV) Injector: A PTV injector offers flexible temperature programming, allowing for a gentle heating ramp that can vaporize the analytes without causing degradation. lmaleidykla.lt

Despite these challenges, GC, particularly when coupled with mass spectrometry (GC-MS), is a valuable tool for the confirmation of carbamate identities and for multi-residue pesticide screening. taylorfrancis.com The high sensitivity of GC allows for the detection of trace amounts of compounds, making it suitable for environmental monitoring and food safety analysis. gentechscientific.com

Table 2: GC Considerations and Solutions for Carbamothioate Analysis

Consideration Challenge Solution / Approach
Analyte Stability Carbamothioates, especially N-methyl carbamates, are often thermally labile and can degrade at high temperatures in the GC injector. taylorfrancis.com Cold on-column injection, PTV injectors, or chemical derivatization to form more stable compounds. researchgate.net
Volatility Some carbamothioates may have insufficient volatility for efficient GC analysis. Chemical derivatization (e.g., silylation, acylation) to increase volatility. chromatographyonline.comresearchgate.net
Column Selection Interactions between polar analytes and the stationary phase can cause peak tailing and poor resolution. Use of appropriate polarity columns (e.g., DB-5ms, DB-17) and deactivation of active sites in the GC system.
Detection Universal detectors like Flame Ionization Detector (FID) may lack selectivity. Use of selective detectors like Nitrogen-Phosphorus Detector (NPD), Electron Capture Detector (ECD) (for halogenated derivatives), or Mass Spectrometry (MS) for definitive identification. taylorfrancis.com

Chemical Derivatization Techniques for Enhanced Analytical Detection

Chemical derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a specific analytical method. libretexts.org This technique is frequently used in the analysis of carbamothioates to overcome issues such as low volatility for GC, poor thermal stability, or inadequate detector response in both GC and HPLC. chromatographyonline.comlibretexts.org The ideal derivatization reaction should be rapid, quantitative, and produce a single, stable product. chromatographyonline.com

For analysis by HPLC with UV-Visible or fluorescence detection, derivatization is employed to attach a chemical moiety (a chromophore or fluorophore) that strongly absorbs light or fluoresces, thereby significantly enhancing detection sensitivity and selectivity. chromatographyonline.comlibretexts.org

Chromophore Introduction: This strategy involves reacting the analyte with a derivatizing agent that contains a highly conjugated system, which leads to strong UV absorbance. libretexts.org An example is the reaction of amines with 1-fluoro-2,4-dinitrobenzene (FDNB), which introduces a dinitrophenyl group, a strong chromophore. libretexts.org

Fluorophore Introduction: Attaching a fluorescent tag to the analyte can lead to extremely low detection limits. A widely used method for N-methyl carbamates involves post-column derivatization. After the carbamates are separated on the HPLC column, they are hydrolyzed online with a base (e.g., sodium hydroxide) to produce methylamine (B109427). The methylamine then reacts with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative, which is detected by a fluorescence detector. usgs.gov This two-step process provides excellent selectivity as only compounds that can hydrolyze to form a primary amine will generate a fluorescent signal.

Table 3: Common Derivatization Reagents for HPLC-UV/Fluorescence

Reagent Target Functional Group Detection Method Resulting Moiety
1-Fluoro-2,4-dinitrobenzene (FDNB) Primary and secondary amines, hydroxyls UV-Vis Dinitrophenyl derivative
***o*-Phthalaldehyde (OPA) / Thiol** Primary amines (from carbamate hydrolysis) Fluorescence Fluorescent isoindole derivative usgs.gov
Dansyl Chloride Primary and secondary amines, phenols Fluorescence Dansyl derivative

In both GC-MS and LC-MS, derivatization can be used to improve the ionization efficiency of the analyte, leading to a stronger signal and lower detection limits. chromatographyonline.comscience.gov The derivatization reagent can introduce a group that is easily ionizable or that directs fragmentation in a predictable way, aiding in structural confirmation. nih.gov

For GC-MS analysis, derivatization is crucial for making polar carbamates more volatile and thermally stable. researchgate.net Common reactions include:

Silylation: Replaces active hydrogens (e.g., in N-H groups) with a trimethylsilyl (TMS) group, reducing polarity and increasing volatility. chromatographyonline.com

Acylation: Introduces an acyl group, often using reagents like trifluoroacetic anhydride (TFAA), which also adds fluorine atoms, making the derivative highly responsive to an Electron Capture Detector (ECD). researchgate.net

Methylation: A reaction with reagents like sodium hydride and methyl iodide can be used to methylate the carbamate nitrogen. researchgate.net

For LC-MS, derivatization can enhance ionization efficiency in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov For example, a reagent can be used to add a permanently charged group or a group with high proton affinity to the analyte molecule. This significantly improves the formation of gas-phase ions, thereby increasing the MS signal intensity. nih.govmdpi.com Girard's Reagent T, for instance, can be used to add a permanent positive charge to molecules, which has been shown to enhance detection sensitivity by up to 1000-fold in some applications. mdpi.com

Green Analytical Chemistry Approaches in Carbamothioate Analysis

Green Analytical Chemistry (GAC) applies the principles of green chemistry to analytical practices, aiming to make analytical methods safer for operators, reduce their environmental impact, and align with sustainability goals. nih.govmdpi.com The core objectives are to minimize the use of hazardous substances and the generation of waste, and to reduce energy consumption, without compromising analytical performance. mdpi.comscispace.com The analysis of pesticides, including carbamothioates, has been a significant focus for the implementation of GAC principles due to the large number of samples and the historical reliance on toxic organic solvents. nih.gov

Key strategies for "greening" carbamothioate analysis include:

Miniaturization: Reducing the scale of the entire analytical process, from sample preparation to final measurement, dramatically cuts down on solvent and reagent consumption and waste generation. nih.govresearchgate.net This includes the use of miniaturized extraction techniques like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME). neuroquantology.com

Solvent Replacement: A primary goal of GAC is to replace toxic and volatile organic solvents (like acetonitrile and methanol) with more environmentally benign alternatives. mdpi.com This includes using water-based mobile phases, supercritical fluids (like CO2 in SFC), or bio-based solvents. mdpi.com For HPLC, methods using higher proportions of water or replacing traditional organic modifiers with greener options like ethanol are being developed. mdpi.com

Automation and Flow-Based Methods: Automated systems, such as flow-injection analysis (FIA), can significantly reduce reagent consumption and waste by precisely handling very small volumes. scispace.com

Energy Reduction: Developing faster analytical methods reduces energy consumption per sample. The use of modern instrumentation, like ultra-high-performance liquid chromatography (UHPLC), can shorten analysis times from minutes to seconds. chromatographyonline.com

Waste Management: When the use of hazardous reagents is unavoidable, GAC principles encourage on-line detoxification or passivation of the waste stream. scispace.com

The application of GAC not only reduces the environmental footprint of analytical laboratories but can also lead to faster, more cost-effective, and safer analytical procedures. researchgate.net

Table 4: Green Analytical Chemistry Strategies for Carbamothioate Analysis

GAC Principle Application in Carbamothioate Analysis Benefit
Waste Prevention Miniaturized sample preparation (e.g., SPME, QuEChERS), reducing solvent volumes. nih.govneuroquantology.com Reduced generation of hazardous waste. neuroquantology.com
Safer Solvents & Reagents Replacing acetonitrile/methanol in HPLC with ethanol or water-based mobile phases; using supercritical CO2. mdpi.com Reduced toxicity and environmental impact. ijirt.org
Energy Efficiency Development of fast UHPLC or GC methods to shorten run times. Lower energy consumption per analysis. chromatographyonline.com
Automation Use of flow-injection analysis (FIA) or automated sample preparation systems. scispace.com Reduced reagent consumption and improved reproducibility. scispace.com

Validation Protocols for Developed Analytical Methods

The validation of an analytical method demonstrates its suitability for a specific purpose. europa.eugavinpublishers.com International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the validation of analytical procedures. europa.eu The validation process for analytical methods targeting O-Methyl methylcarbamothioate encompasses a range of parameters to ensure the method's performance. These parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). gavinpublishers.comresearchgate.net

Specificity and Selectivity

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu For the analysis of this compound, this is often demonstrated by comparing the analytical signals of a blank matrix, a matrix spiked with the analyte, and a standard solution of the analyte. Chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), are instrumental in achieving high selectivity due to their separative capabilities. mdpi.comimpactfactor.org

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. gavinpublishers.com For the determination of this compound, a linear relationship is typically established by analyzing a series of standard solutions at different concentrations. The data is then statistically analyzed, often using a linear regression model, to determine the correlation coefficient (r²), which should ideally be close to 1. mdpi.com

Accuracy and Precision

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. europa.eu It is often assessed through recovery studies by spiking a blank matrix with a known concentration of this compound and analyzing the sample. The percentage of the analyte recovered is a measure of the method's accuracy. gavinpublishers.com

Precision is the measure of the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at different levels:

Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval of time. researchgate.net

Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or with different equipment. researchgate.net

The following interactive table presents hypothetical validation data for the analysis of this compound in a soil matrix using a chromatographic method.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.998
Range Defined by application0.01 - 1.0 µg/g
Accuracy (% Recovery) 80 - 120%95.6%
Precision (RSD)
- Repeatability≤ 15%5.2%
- Intermediate Precision≤ 20%8.7%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.003 µg/g
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.01 µg/g

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net These parameters are crucial for trace analysis of this compound in environmental samples. They are often determined based on the signal-to-noise ratio of the analytical instrument's response. researchgate.net

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. gavinpublishers.com For a chromatographic method for this compound, these variations could include changes in the mobile phase composition, pH, column temperature, or flow rate.

Emerging Research Areas and Future Perspectives on O Methyl Methylcarbamothioate

Advanced Materials Science Applications Utilizing Carbamothioate Structures

The carbamothioate functional group, the core of O-Methyl methylcarbamothioate, is being investigated for its potential to be incorporated into advanced materials, imparting unique properties. While research directly on this compound is nascent, studies on related thiocarbamate-containing polymers are paving the way for future applications.

Carbamothioates are being explored as building blocks for polymers with tunable characteristics. The presence of both sulfur and nitrogen atoms in the carbamothioate linkage offers different bond energies and polarities compared to traditional polyurethanes, which could lead to materials with novel thermal and mechanical properties. One promising area is the development of self-healing and shape-memory polymers. The dynamic nature of the bonds within the carbamothioate structure could be exploited to create materials that can repair themselves after damage or return to a predetermined shape when subjected to a specific stimulus.

Furthermore, the coordination properties of the sulfur and nitrogen atoms in the carbamothioate moiety make them interesting ligands for the development of functional metal-organic frameworks (MOFs) and coordination polymers. While dithiocarbamates have been more extensively studied in this context, the principles can be extended to carbamothioates like this compound. Such materials could find applications in catalysis, gas storage, and sensing. The ability to functionalize polymers and materials with the carbamothioate group opens up possibilities for creating surfaces with tailored properties, such as altered hydrophobicity or specific binding capabilities.

Interdisciplinary Studies with Biological Systems for Chemical Probes

The unique reactivity of the carbamothioate group is being harnessed in the design of sophisticated chemical probes for studying biological systems. A significant area of research is the development of molecules that can release signaling molecules, such as hydrogen sulfide (B99878) (H₂S), in a controlled manner.

Self-immolative thiocarbamates are a class of chemical tools designed to release a specific molecule of interest upon a triggering event. ucanr.eduwho.int In this context, the thiocarbamate moiety can be engineered to release carbonyl sulfide (COS) upon a biological stimulus. ucanr.eduwho.int Carbonyl sulfide is then rapidly converted to hydrogen sulfide by the ubiquitous enzyme carbonic anhydrase present in cells. ucanr.eduwho.int This strategy allows for the targeted delivery of H₂S, a crucial biological signaling molecule, enabling researchers to study its roles in various physiological and pathological processes.

This approach has also been cleverly adapted to create analyte-responsive fluorescent probes. In these systems, the thiocarbamate linker connects a fluorophore to a trigger group that reacts with a specific analyte. nih.gov Upon reaction, the thiocarbamate self-immolates, releasing the fluorophore and generating a fluorescent signal. nih.gov This allows for the sensitive and selective detection of important biological molecules. While complex thiocarbamates are used in these advanced probes, the fundamental chemistry lies in the reactivity of the carbamothioate core, a structure shared by this compound. Future research may focus on how the electronic and steric properties of simpler carbamothioates, like this compound, can be fine-tuned to modulate the release kinetics and targeting specificity of such probes.

Development of Novel, Atom-Economical Synthetic Routes

In line with the principles of green chemistry, significant effort is being directed towards the development of more sustainable and atom-economical methods for synthesizing carbamates and their thio-analogs. Traditional methods often involve hazardous reagents like phosgene (B1210022) or generate stoichiometric byproducts, leading to significant waste.

One of the most promising green approaches is the utilization of carbon dioxide (CO₂) as a C1 building block. kisti.re.kr Researchers are exploring catalytic systems that can efficiently convert CO₂, amines, and alcohols directly into carbamates, with water as the only byproduct. rsc.org This approach is highly atom-economical and utilizes a renewable and non-toxic carbon source. While much of this research has focused on carbamates, the extension of these principles to the synthesis of carbamothioates by incorporating a sulfur source is a logical and actively pursued next step.

Other innovative strategies include one-pot syntheses that minimize purification steps and the use of catalytic systems that can be recycled and reused. For instance, methods for the direct synthesis of carbamothioates from xanthate esters and isocyanides or amines have been reported, offering an alternative to traditional multi-step procedures. ucanr.edu The development of such efficient and environmentally benign synthetic routes for this compound will be crucial for its broader application in various fields.

Synthetic StrategyKey FeaturesReactantsByproducts
CO₂ Utilization Utilizes a renewable C1 source, high atom economy.Amine, Alcohol, CO₂Water
One-Pot Synthesis Reduces reaction steps and waste from purification.Varies (e.g., Xanthate esters, Isocyanides)Varies
Catalytic Approaches Use of recyclable catalysts to improve efficiency.VariesVaries

Enhanced Computational Modeling for Complex Interactions and Mechanistic Insight

Computational chemistry is becoming an indispensable tool for understanding the intricate details of chemical reactions and molecular interactions involving carbamothioates. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are providing unprecedented insights that complement and guide experimental work.

DFT calculations are being employed to elucidate the reaction mechanisms of carbamate (B1207046) and carbamothioate synthesis. ucanr.eduwho.int These studies can map out the energy profiles of different reaction pathways, identify transition states, and clarify the role of catalysts in lowering activation barriers. who.int For instance, computational studies have provided mechanistic insights into the formation of carbamates from CO₂ and amines, revealing the intricate role of co-catalysts and intermediates. ucanr.edu Similar computational approaches can be applied to the synthesis of this compound to optimize reaction conditions and develop more efficient catalytic systems.

Furthermore, computational methods are used to predict and interpret the spectroscopic properties of these molecules. DFT calculations can accurately predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts, aiding in the structural characterization of novel carbamothioates. who.int Molecular dynamics simulations are also being used to study the interactions of carbamate-containing molecules with biological targets, such as proteins. nih.govmdpi.com These simulations can provide a dynamic picture of how a molecule binds to a receptor, revealing key interactions and guiding the design of more potent and selective molecules. For this compound, computational modeling can predict its potential interactions with biological macromolecules and guide its development as a chemical probe or bioactive molecule.

Strategies for Environmental Mitigation and Promotion of Sustainable Chemistry in Carbamothioate Production and Use

As the applications of carbamothioates expand, so does the importance of understanding and mitigating their environmental impact. A key aspect of this is studying their fate and persistence in the environment. Research on thiocarbamate herbicides has shown that these compounds are generally not persistent in the environment and are susceptible to microbial degradation. ucanr.eduwho.int The primary degradation pathways involve hydrolysis and oxidation, eventually leading to the formation of carbon dioxide and other small molecules that can enter the natural metabolic pool. who.int Understanding the specific degradation pathways of this compound will be crucial for assessing its environmental footprint.

Promoting sustainable chemistry in the production and use of carbamothioates is another critical area of focus. This involves the implementation of the twelve principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. epa.govacs.org As discussed in section 9.3, the development of atom-economical synthetic routes using non-toxic and renewable starting materials like CO₂ is a prime example of this approach in action. rsc.org

Further strategies for environmental mitigation include the design of biodegradable carbamothioates. By incorporating chemical functionalities that are susceptible to environmental degradation, it may be possible to design next-generation carbamothioates with improved environmental profiles. Additionally, the development of efficient and environmentally friendly methods for the disposal or recycling of carbamothioate-containing materials will be essential for a truly sustainable life cycle.

Green Chemistry PrincipleApplication in Carbamothioate Chemistry
Prevention of Waste Developing one-pot and high-yield synthetic methods.
Atom Economy Designing syntheses that maximize the incorporation of reactants into the final product, such as CO₂ utilization. acs.org
Use of Renewable Feedstocks Employing bio-based starting materials and CO₂. epa.gov
Catalysis Utilizing recyclable and highly efficient catalysts to minimize waste and energy consumption. epa.gov
Design for Degradation Engineering carbamothioate structures to be biodegradable after their intended use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-Methyl methylcarbamothioate, and how can reaction conditions be optimized for laboratory-scale production?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions between methylcarbamothioate derivatives and methylating agents (e.g., methyl iodide). Optimization involves controlling reaction temperature (20–40°C), solvent polarity (e.g., acetonitrile or THF), and catalyst use (e.g., potassium carbonate). Purity can be enhanced by fractional crystallization or column chromatography. Reaction progress should be monitored via thin-layer chromatography (TLC) . For scale-up, consider batch reactor setups with inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?

  • Methodological Answer :

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 230–260 nm) and TLC (silica gel GF254, ethyl acetate/hexane eluent) for purity assessment .
  • Spectroscopy : 1^1H/13^13C NMR to confirm methyl and carbamothioate groups (e.g., 1^1H NMR: δ 2.1–2.3 ppm for S-CH3_3; δ 3.3–3.5 ppm for O-CH3_3). Mass spectrometry (EI-MS) for molecular ion verification (e.g., m/z 135 [M+H]+^+) .

Q. How should researchers assess the compound's stability under various storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

  • Temperature : 4°C (refrigerated), 25°C (ambient), and 40°C (stress condition) for 30 days.
  • Light : UV/Vis light exposure (ICH Q1B guidelines) to evaluate photodegradation.
  • pH : Solubility and stability in buffers (pH 3–9). Quantify degradation products via HPLC and correlate with kinetic models (e.g., first-order decay). Store in amber glass vials under nitrogen to minimize oxidation .

Advanced Research Questions

Q. What experimental strategies can elucidate the degradation pathways of this compound in environmental matrices?

  • Methodological Answer :

  • Isotopic Labeling : Use 13^{13}C or 34^{34}S-labeled analogs to track degradation intermediates via LC-MS/MS.
  • Environmental Simulation : Incubate the compound in soil/water systems under aerobic/anaerobic conditions. Analyze metabolites (e.g., methylamine, sulfonic acid derivatives) using high-resolution mass spectrometry (HRMS).
  • Enzymatic Studies : Expose to microbial consortia (e.g., Pseudomonas spp.) and profile hydrolytic enzymes (e.g., esterases) via zymography .

Q. How can computational modeling approaches enhance understanding of this compound's molecular interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for S–CH3_3 and O–CH3_3 groups to predict reactivity.
  • Molecular Docking : Simulate interactions with biological targets (e.g., acetylcholinesterase) using AutoDock Vina. Validate with in vitro inhibition assays (IC50_{50} comparisons).
  • Molecular Dynamics (MD) : Simulate solvation effects in water/lipid bilayers to predict bioavailability .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Systematic Review : Follow PRISMA guidelines to aggregate data from heterogeneous studies. Assess bias via ROBINS-I tool for non-randomized experiments .
  • Dose-Response Meta-Analysis : Normalize activity metrics (e.g., IC50_{50}, LD50_{50}) across studies using random-effects models.
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, exposure time) and include positive/negative controls (e.g., carbaryl for cholinesterase inhibition) .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported toxicity thresholds for this compound?

  • Methodological Answer :

  • Inter-laboratory Comparison : Collaborate via ring tests to harmonize protocols (e.g., OECD Test Guidelines 423 for acute oral toxicity).
  • Endpoint Validation : Cross-validate LC-MS quantification with fluorometric assays (e.g., Ellman’s method for cholinesterase activity).
  • Confounding Variable Control : Document environmental factors (e.g., humidity, solvent purity) that may influence results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.